LKY-047

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

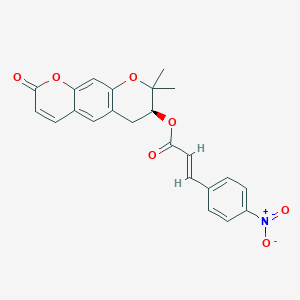

C23H19NO7 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C23H19NO7/c1-23(2)20(30-22(26)9-5-14-3-7-17(8-4-14)24(27)28)12-16-11-15-6-10-21(25)29-18(15)13-19(16)31-23/h3-11,13,20H,12H2,1-2H3/b9-5+/t20-/m0/s1 |

InChI Key |

AEVGNLMZEXKNKR-MRSBXDGLSA-N |

Isomeric SMILES |

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

LKY-047 and its Interaction with Cytochrome P450 2J2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LKY-047, a derivative of decursin, has been identified as a potent and highly selective reversible inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound on CYP2J2, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development investigating the role of CYP2J2 in both xenobiotic metabolism and endogenous signaling pathways.

Introduction to CYP2J2

Cytochrome P450 2J2 (CYP2J2) is a member of the cytochrome P450 superfamily of enzymes, primarily expressed in extrahepatic tissues, with the highest concentrations found in the cardiovascular system and the gastrointestinal tract.[4] It plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds.

Endogenous Functions: CYP2J2 is a key enzyme in the metabolism of polyunsaturated fatty acids, particularly arachidonic acid, converting it to cardioprotective epoxyeicosatrienoic acids (EETs).[4][5] These EETs are involved in vasodilation, anti-inflammatory processes, and the protection of cardiac tissue from ischemic injury.[4]

Xenobiotic Metabolism: CYP2J2 is also involved in the metabolism of numerous drugs, including antihistamines such as astemizole, terfenadine, and ebastine.[1][2][3] Its extrahepatic expression makes it a significant contributor to the first-pass metabolism of certain orally administered drugs.

Role in Disease: Overexpression of CYP2J2 has been implicated in the progression of various cancers by promoting cell proliferation and angiogenesis.[4] This makes CYP2J2 a potential therapeutic target in oncology.

Mechanism of Action of this compound on CYP2J2

This compound acts as a potent and selective reversible inhibitor of CYP2J2.[1][2][3] Its mechanism of inhibition is substrate-dependent.

-

Competitive Inhibition: this compound demonstrates competitive inhibition of CYP2J2-mediated O-demethylation of astemizole and hydroxylation of terfenadine.[1][2][3] This indicates that this compound and these substrates likely bind to the same active site on the CYP2J2 enzyme.

-

Uncompetitive Inhibition: In the case of ebastine hydroxylation, this compound acts as an uncompetitive inhibitor.[1][2][3] This suggests that this compound binds to the enzyme-substrate complex, rather than the free enzyme.

Importantly, this compound is not a mechanism-based inhibitor, meaning its inhibitory effect is not dependent on its own metabolism by CYP2J2.[2][3]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of this compound against CYP2J2 have been characterized using various in vitro assays.

| Parameter | Substrate | Value (µM) | Inhibition Type | Reference |

| IC50 | Astemizole | 1.7 | - | [1] |

| Ki | Astemizole O-demethylase | 0.96 | Competitive | [1][2][3] |

| Ki | Terfenadine hydroxylase | 2.61 | Competitive | [1][2][3] |

| Ki | Ebastine hydroxylation | 3.61 | Uncompetitive | [1][2][3] |

Selectivity Profile:

This compound exhibits high selectivity for CYP2J2 over other major human cytochrome P450 isoforms.

| CYP Isoform | IC50 (µM) | Reference |

| CYP1A2 | > 50 | [2][3] |

| CYP2A6 | > 50 | [2][3] |

| CYP2B6 | > 50 | [2][3] |

| CYP2C8 | > 50 | [2][3] |

| CYP2C9 | > 50 | [2][3] |

| CYP2C19 | > 50 | [2][3] |

| CYP2D6 | > 50 (weak inhibition at 20 µM) | [1][2] |

| CYP2E1 | > 50 | [2][3] |

| CYP3A4 | > 50 | [2][3] |

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the interaction of this compound with CYP2J2.

CYP2J2 Inhibition Assay using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for determining the inhibitory effect of this compound on CYP2J2 activity using pooled human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

This compound

-

CYP2J2 substrate (e.g., astemizole, terfenadine)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, prepare a pre-incubation mixture containing HLMs (final concentration, e.g., 0.2 mg/mL), this compound (at various concentrations), and potassium phosphate buffer.

-

Include a control group without this compound.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Initiation of Reaction:

-

Add the CYP2J2 substrate (at a concentration near its Km value) to the pre-incubated mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for analysis of the metabolite formation using a validated LC-MS/MS method.

-

Determination of Ki and Inhibition Type

To determine the inhibition constant (Ki) and the type of inhibition (competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor (this compound).

Procedure:

-

Follow the general inhibition assay protocol described above.

-

Set up a matrix of experiments with at least four to five concentrations of the CYP2J2 substrate spanning its Km value and at least four to five concentrations of this compound.

-

Measure the initial velocity (rate of metabolite formation) for each combination of substrate and inhibitor concentrations.

-

Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon, or Cornish-Bowden plots) and non-linear regression analysis to determine the Ki and the mode of inhibition.

LC-MS/MS Analysis of Metabolites

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of the metabolites formed in the inhibition assays.

General Parameters:

-

Chromatographic Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to detect and quantify the parent substrate and its specific metabolite. The MRM transitions for the analyte and internal standard need to be optimized.

Visualizations

Signaling Pathways

Experimental Workflow

Logical Relationships in Inhibition

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of CYP2J2. Its high potency and selectivity make it an ideal chemical probe for reaction phenotyping studies to determine the contribution of CYP2J2 to the metabolism of new chemical entities. Furthermore, given the emerging roles of CYP2J2 in cardiovascular physiology and cancer, this compound can be utilized to investigate the therapeutic potential of modulating CYP2J2 activity in various disease models. Researchers and drug development professionals should consider the substrate-dependent nature of this compound's inhibitory mechanism when designing and interpreting experimental outcomes.

References

- 1. Cytochrome P450 2J2 promotes the neoplastic phenotype of carcinoma cells and is up-regulated in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP2J2: Arachidonic Acid, Inflammation, and Heart Disease [geneticlifehacks.com]

- 4. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impaired transactivation of the human CYP2J2 arachidonic acid epoxygenase gene in HepG2 cells subjected to nitrative stress - PMC [pmc.ncbi.nlm.nih.gov]

LKY-047: A Potent and Selective Decursin Derivative Targeting Cytochrome P450 2J2

A Technical Guide for Researchers and Drug Development Professionals

Abstract

LKY-047, a semi-synthetic derivative of the natural pyranocoumarin decursin, has emerged as a highly potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] This technical guide provides a comprehensive overview of the core structural and functional aspects of this compound, with a focus on its mechanism of action, inhibitory kinetics, and selectivity. Detailed experimental methodologies for its synthesis and for conducting CYP2J2 inhibition assays are presented, alongside structured quantitative data and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating CYP2J2 and its inhibitors for therapeutic applications.

Introduction: The Significance of Decursin and its Derivatives

Decursin, a natural compound isolated from the roots of Angelica gigas, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. However, limitations such as low water solubility have prompted the development of semi-synthetic derivatives to enhance its therapeutic potential. This compound is one such derivative, specifically engineered to exhibit potent and selective inhibitory activity against the human cytochrome P450 enzyme, CYP2J2.

This compound: Structure and Core Properties

This compound is chemically identified as (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester.[1][2][3] It is a derivative of decursin, where the angelic acid ester group of decursin is replaced with a (4-Nitro-phenyl)-acrylic acid moiety. This structural modification is key to its enhanced inhibitory activity and selectivity for CYP2J2.

Mechanism of Action: Selective Inhibition of CYP2J2

This compound functions as a potent and selective, reversible inhibitor of cytochrome P450 2J2.[1] CYP2J2 is an enzyme primarily expressed in extrahepatic tissues, including the cardiovascular system and various tumors, where it is involved in the metabolism of endogenous signaling molecules like arachidonic acid, as well as some clinical drugs.

The inhibitory action of this compound on CYP2J2 is substrate-dependent, exhibiting different modes of inhibition for various CYP2J2 substrates. It acts as a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities.[1][2] In contrast, it demonstrates uncompetitive inhibition of CYP2J2-mediated ebastine hydroxylation.[1][2] Importantly, pre-incubation of this compound with human liver microsomes (HLMs) and NADPH does not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[1][2]

Signaling Pathway of CYP2J2 Inhibition

The following diagram illustrates the mechanism of competitive and uncompetitive inhibition of CYP2J2 by this compound.

Quantitative Data on Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against CYP2J2

| Substrate | Inhibition Type | IC50 (μM) | Ki (μM) |

| Astemizole | Competitive | 1.7 | 0.96 |

| Terfenadine | Competitive | - | 2.61 |

| Ebastine | Uncompetitive | - | 3.61 |

Data sourced from studies using human liver microsomes.[1][2]

Table 2: Selectivity of this compound against Other Human P450 Enzymes

| CYP Isoform | IC50 (μM) |

| CYP1A2 | > 50 |

| CYP2A6 | > 50 |

| CYP2B6 | > 50 |

| CYP2C8 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | > 50 |

| CYP2D6 | > 50 |

| CYP2E1 | > 50 |

| CYP3A | > 50 |

This compound is considered highly selective for CYP2J2 as it shows no significant inhibition of other major human P450 enzymes at concentrations up to 50 μM.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting CYP2J2 inhibition assays.

Synthesis of this compound

The synthesis of this compound is based on the semi-synthesis from (+)-decursinol, which can be isolated from Angelica gigas. The general procedure involves an esterification reaction.

Materials:

-

(+)-Decursinol

-

(4-Nitro-phenyl)-acrylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve (+)-decursinol and (4-Nitro-phenyl)-acrylic acid in anhydrous DCM.

-

Add EDC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

CYP2J2 Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory effect of this compound on CYP2J2 activity using human liver microsomes (HLMs) or recombinant CYP2J2.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP2J2

-

CYP2J2 substrate (e.g., astemizole)

-

This compound

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the CYP2J2 substrate and this compound in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the potassium phosphate buffer.

-

Incubation Mixture: In a 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

HLMs or recombinant CYP2J2

-

Aqueous solution of this compound at various concentrations (or vehicle control)

-

Aqueous solution of the CYP2J2 substrate (e.g., astemizole)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the substrate's metabolite.

-

Data Analysis: Determine the rate of metabolite formation in the presence and absence of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For Ki determination, perform the assay with multiple substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Lineweaver-Burk plots).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the CYP2J2 inhibition assay.

Conclusion

This compound stands out as a valuable research tool for investigating the physiological and pathological roles of CYP2J2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. For drug development professionals, the structural backbone of this compound offers a promising scaffold for the design of novel therapeutics targeting CYP2J2-related pathways in diseases such as cancer and cardiovascular disorders. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its analogues.

References

LKY-047: A Potent and Selective Inhibitor of Cytochrome P450 2J2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LKY-047 is a synthetic derivative of decursin, identified as a potent and highly selective inhibitor of Cytochrome P450 2J2 (CYP2J2).[1][2] This technical guide provides a comprehensive overview of the inhibitory characteristics of this compound, including its inhibitory constant (Ki), mechanism of inhibition, and selectivity. Detailed experimental protocols for determining these parameters and diagrams of associated signaling pathways are presented to support further research and drug development applications.

Quantitative Inhibition Data

The inhibitory potency of this compound against CYP2J2 has been characterized using various substrates. The inhibitory constant (Ki) and the mode of inhibition are dependent on the substrate used in the assay.[1][2][3]

| Substrate | Inhibition Type | Inhibitory Constant (Ki) |

| Astemizole (O-demethylase activity) | Competitive | 0.96 µM[1][2][3] |

| Terfenadine (hydroxylase activity) | Competitive | 2.61 µM[1][2][3] |

| Ebastine (hydroxylation) | Uncompetitive | 3.61 µM[1][2][3] |

This compound demonstrates high selectivity for CYP2J2. It shows no significant inhibitory effect on other major human P450 isoforms, including CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 µM for these enzymes.[1][2]

Experimental Protocols

The determination of the inhibitory constant (Ki) of this compound against CYP2J2 involves in vitro enzyme inhibition assays using human liver microsomes (HLMs) or recombinant CYP2J2 enzymes.

Determination of Ki for CYP2J2-mediated Astemizole O-demethylation

This protocol outlines the general steps to determine the Ki of this compound for the O-demethylation of astemizole catalyzed by CYP2J2.

1. Materials and Reagents:

-

This compound

-

Astemizole

-

Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2J2

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., terfenadine)

-

LC-MS/MS system for metabolite quantification

2. Incubation Procedure:

-

Prepare a reaction mixture containing human liver microsomes (or recombinant CYP2J2), potassium phosphate buffer, and various concentrations of the substrate, astemizole.

-

Add different concentrations of the inhibitor, this compound, to the reaction mixtures. A control group with no inhibitor should be included.

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

3. Analytical Method:

-

Quantify the formation of the astemizole metabolite (O-desmethylastemizole) using a validated LC-MS/MS method.

-

Use an appropriate internal standard to ensure accuracy and precision.

4. Data Analysis:

-

Calculate the reaction velocity (rate of metabolite formation) for each substrate and inhibitor concentration.

-

Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten kinetics).

-

Generate graphical plots, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate concentration]), to determine the type of inhibition and the inhibitory constant (Ki). For competitive inhibition, the lines will intersect on the y-axis, while for uncompetitive inhibition, the lines will be parallel.

Signaling Pathways and Logical Relationships

CYP2J2-Mediated Signaling Pathways

CYP2J2 metabolizes arachidonic acid to epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes, including the regulation of inflammation and cardiovascular function. By inhibiting CYP2J2, this compound can modulate these downstream signaling pathways.

Caption: this compound inhibits CYP2J2, reducing EET production and affecting downstream pathways.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in determining the inhibitory constant (Ki) of this compound.

Caption: Workflow for determining the inhibitory constant (Ki) of this compound.

Mechanisms of Inhibition

This compound exhibits different modes of inhibition depending on the CYP2J2 substrate. The following diagrams illustrate the principles of competitive and uncompetitive inhibition.

Competitive Inhibition

References

An In-depth Technical Guide to the Selectivity Profile of LKY-047 Against P450 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of LKY-047, a potent and selective inhibitor of the cytochrome P450 2J2 (CYP2J2) isoform. The information is intended for professionals in the fields of pharmacology, drug metabolism, and preclinical drug development to facilitate the use of this compound as a critical tool in reaction phenotyping and drug-drug interaction studies.

Executive Summary

This compound, a derivative of decursin, has been identified as a highly selective, reversible, and competitive inhibitor of CYP2J2.[1][2] It demonstrates minimal to no inhibitory activity against a panel of other major human P450 isoforms, making it an invaluable tool for elucidating the role of CYP2J2 in xenobiotic metabolism.[3][4] This guide summarizes the quantitative inhibitory data, details the typical experimental protocols for assessing its selectivity, and provides visual representations of the experimental workflow.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against a range of P450 isoforms. The data clearly indicates a high degree of selectivity for CYP2J2.

Table 1: IC50 and Ki Values for this compound Inhibition of CYP2J2

| Substrate | Inhibition Parameter | Value (µM) | Type of Inhibition |

| Astemizole O-demethylase | IC50 | 1.7[1][2] | - |

| Astemizole O-demethylase | Ki | 0.96[1][2] | Competitive[1][2] |

| Terfenadine hydroxylase | Ki | 2.61[1][2] | Competitive[1][2] |

| Ebastine hydroxylation | Ki | 3.61[1][2] | Uncompetitive[1][2] |

Table 2: Selectivity of this compound Against Other P450 Isoforms

| P450 Isoform | IC50 (µM) |

| CYP1A2 | > 50[3][4] |

| CYP2A6 | > 50[3][4] |

| CYP2B6 | > 50[3][4] |

| CYP2C8 | > 50[3][4] |

| CYP2C9 | > 50[3][4] |

| CYP2C19 | > 50[3][4] |

| CYP2D6 | > 50 (Weakly inhibits at 20 µM)[1][3] |

| CYP2E1 | > 50[3][4] |

| CYP3A | > 50[3][4] |

At a concentration of 20 µM, this compound was found to inhibit CYP2J2 by 85.3% while only slightly affecting the activities of other tested P450 enzymes.[3] A weak inhibition of CYP2D6 (37.2%) was observed at this high concentration.[1][3] Importantly, pre-incubation of this compound with human liver microsomes and NADPH did not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[3][4]

Experimental Protocols for P450 Inhibition Assays

The following outlines a generalized methodology for determining the inhibitory profile of a compound like this compound against various P450 isoforms.

3.1 Materials and Reagents

-

Human Liver Microsomes (HLMs)

-

Recombinant human P450 enzymes (for specific isoform studies)

-

This compound (test inhibitor)

-

Known P450 isoform-selective inhibitors (positive controls)

-

P450 isoform-specific substrates (e.g., astemizole for CYP2J2, phenacetin for CYP1A2, etc.)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other quenching solvent

-

LC-MS/MS system for analysis

3.2 General Incubation Procedure

-

Preparation: Prepare stock solutions of this compound, substrates, and control inhibitors in an appropriate solvent (e.g., DMSO, methanol).

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine potassium phosphate buffer, human liver microsomes, and the test inhibitor (this compound) at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the P450 isoform-specific substrate and an NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.

-

Analysis: Analyze the formation of the metabolite from the specific substrate using a validated LC-MS/MS method.

3.3 Data Analysis

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), experiments are conducted with multiple concentrations of both the substrate and the inhibitor. The data is then fitted to various enzyme inhibition models (e.g., Michaelis-Menten with inhibition term) and visualized using plots such as Lineweaver-Burk or Dixon plots.

Visualizations

Diagram 1: Experimental Workflow for P450 Inhibition Assay

Workflow for determining P450 inhibition.

Diagram 2: this compound's Selective Inhibition of CYP2J2-Mediated Metabolism

Selective inhibition of CYP2J2 by this compound.

Conclusion

The available data robustly supports the characterization of this compound as a potent and highly selective inhibitor of CYP2J2.[3][4] Its utility as a chemical probe in in vitro drug metabolism studies is significant, allowing for the precise determination of CYP2J2's contribution to the metabolism of new chemical entities. Researchers and drug development professionals can confidently employ this compound in reaction phenotyping assays to generate critical data for regulatory submissions and to better predict potential drug-drug interactions involving the CYP2J2 pathway.

References

LKY-047: A Technical Guide to its Competitive Inhibition of CYP2J2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LKY-047, a potent and selective competitive inhibitor of the human cytochrome P450 enzyme CYP2J2. The information presented herein is compiled from published scientific literature to support research and development activities in drug metabolism and pharmacology.

Core Concepts: Competitive Inhibition by this compound

This compound is a derivative of decursin that demonstrates a reversible and competitive mechanism of inhibition against CYP2J2.[1][2][3][4] It acts as a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities.[1][2][3] Notably, its inhibitory action is not mechanism-based, as pre-incubation with human liver microsomes (HLMs) and NADPH does not alter its inhibitory potency.[2][3] In the context of ebastine hydroxylation by CYP2J2, this compound displays an uncompetitive inhibition pattern.[1][2][3]

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against CYP2J2

| Parameter | Substrate | Value (µM) | Inhibition Type |

| IC50 | - | 1.7[1] | - |

| Ki | Astemizole | 0.96[1][2][3] | Competitive |

| Ki | Terfenadine | 2.61[1][2][3] | Competitive |

| Ki | Ebastine | 3.61[1][2][3] | Uncompetitive |

Table 2: Selectivity of this compound against other Cytochrome P450 Isoforms

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50[2][3] |

| CYP2A6 | > 50[2][3] |

| CYP2B6 | > 50[2][3] |

| CYP2C8 | > 50[2][3] |

| CYP2C9 | > 50[2][3] |

| CYP2C19 | > 50[2][3] |

| CYP2D6 | > 50 (weakly inhibits at 20 µM)[1][2] |

| CYP2E1 | > 50[2][3] |

| CYP3A | > 50[2][3] |

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of action and experimental procedures are provided below to facilitate understanding.

Caption: Competitive inhibition of CYP2J2 by this compound.

Caption: Experimental workflow for determining CYP2J2 inhibition.

Experimental Protocols

The following are generalized experimental protocols for determining the competitive inhibition of CYP2J2 by this compound, based on standard methodologies in the field. For precise experimental details, consultation of the primary literature is recommended.

Materials and Reagents

-

Human Liver Microsomes (HLMs)

-

This compound

-

CYP2J2 Substrates (e.g., Astemizole, Terfenadine)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination and sample preparation

-

Internal standard for LC-MS/MS analysis

IC50 Determination

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5-10 minutes) at 37°C.

-

Reaction Initiation: Add the CYP2J2 substrate (e.g., astemizole at a concentration near its Km) to initiate the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Inhibition Type and Ki

-

Experimental Setup: Perform a series of experiments similar to the IC50 determination, but with varying concentrations of both the substrate and this compound.

-

Data Collection: Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Graphical Analysis: Generate Lineweaver-Burk or Dixon plots from the data.

-

Lineweaver-Burk Plot: A plot of 1/velocity versus 1/[Substrate]. For competitive inhibition, the lines will intersect on the y-axis.

-

Dixon Plot: A plot of 1/velocity versus [Inhibitor] at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where -[Inhibitor] = Ki.

-

-

Non-linear Regression Analysis: Fit the velocity data to different enzyme inhibition models (competitive, non-competitive, uncompetitive, mixed-type) using specialized software to determine the best-fit model and calculate the Ki value.

Test for Mechanism-Based Inhibition

-

Pre-incubation with NADPH: Pre-incubate HLMs with this compound in the presence of an NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes).

-

Dilution and Substrate Addition: After pre-incubation, dilute the mixture to minimize the concentration of this compound and add the substrate to measure the remaining enzyme activity.

-

Analysis: If this compound were a mechanism-based inhibitor, a time- and NADPH-dependent loss of enzyme activity would be observed. The lack of such a decrease confirms that it is not a mechanism-based inhibitor.[2][3]

References

LKY-047: A Technical Guide to its Uncompetitive Inhibition of CYP2J2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the uncompetitive inhibition mechanism of LKY-047, a selective inhibitor of Cytochrome P450 2J2 (CYP2J2). This compound exhibits a substrate-dependent inhibition profile, acting as a competitive inhibitor for certain CYP2J2-mediated reactions while demonstrating uncompetitive inhibition for the hydroxylation of ebastine. This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and workflows through structured diagrams to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and CYP2J2

Cytochrome P450 2J2 (CYP2J2) is an enzyme primarily expressed in extrahepatic tissues, notably the cardiovascular system and the gastrointestinal tract. It plays a significant role in the metabolism of endogenous substances like arachidonic acid and various xenobiotics, including the antihistamine ebastine.[1]

This compound, a decursin derivative, has been identified as a potent and selective inhibitor of CYP2J2.[2] Its inhibitory mechanism is of particular interest as it varies depending on the substrate being metabolized by CYP2J2. While it competitively inhibits astemizole O-demethylase and terfenadine hydroxylase activities, it acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation.[2][3] This dual mechanism highlights the complexity of drug-enzyme interactions and underscores the importance of detailed mechanistic studies in drug development. This compound's selectivity for CYP2J2 over other major human P450 isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A) makes it a valuable tool for studying the specific functions and metabolic pathways of this enzyme.[2][3]

Uncompetitive Inhibition Mechanism

Uncompetitive inhibition is a form of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product.

A key characteristic of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, indicating that both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased. This is because the inhibitor, by binding to the ES complex, effectively reduces the concentration of the ES complex that can proceed to form the product, thereby lowering Vmax. The decrease in Km, which represents the substrate concentration at half-maximal velocity, is a consequence of Le Châtelier's principle; the depletion of the ES complex by the inhibitor drives the equilibrium of E + S ⇌ ES to the right, increasing the apparent affinity of the enzyme for the substrate.

The following diagram illustrates the uncompetitive inhibition mechanism of this compound on CYP2J2-mediated ebastine hydroxylation.

Quantitative Data

The inhibitory potency of this compound against CYP2J2 has been quantified through the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound's interaction with CYP2J2.

Table 1: Inhibition of CYP2J2 by this compound

| Substrate | Inhibition Type | Ki (µM) | Reference |

| Ebastine | Uncompetitive | 3.61 | [2][3] |

| Astemizole | Competitive | 0.96 | [2][3] |

| Terfenadine | Competitive | 2.61 | [2][3] |

Table 2: Selectivity of this compound

| P450 Isoform | IC50 (µM) | Reference |

| CYP1A2 | > 50 | [2][3] |

| CYP2A6 | > 50 | [2][3] |

| CYP2B6 | > 50 | [2][3] |

| CYP2C8 | > 50 | [2][3] |

| CYP2C9 | > 50 | [2][3] |

| CYP2C19 | > 50 | [2][3] |

| CYP2D6 | > 50 | [2][3] |

| CYP2E1 | > 50 | [2][3] |

| CYP3A | > 50 | [2][3] |

Experimental Protocols

The determination of the uncompetitive inhibition of CYP2J2-mediated ebastine hydroxylation by this compound involves in vitro assays using human liver microsomes (HLMs) or recombinant CYP2J2 enzymes. The general workflow for such an experiment is outlined below.

Materials and Reagents

-

Ebastine: Commercially available.

-

Human Liver Microsomes (HLMs) or recombinant human CYP2J2: Commercially available.

-

NADPH generating system: Typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[4]

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[5]

-

Acetonitrile (ice-cold): For reaction quenching.[5]

-

Internal Standard: For LC-MS/MS analysis (e.g., terfenadine).[5]

Assay Procedure for Uncompetitive Inhibition

-

Preparation of Reaction Mixtures:

-

In microcentrifuge tubes, prepare reaction mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.1 mg/mL) or recombinant CYP2J2 (e.g., 1 nM), and varying concentrations of ebastine (e.g., 0.2 to 5 µM).[4][6]

-

Add varying concentrations of this compound to the respective tubes. A vehicle control (without this compound) should be included.

-

-

Pre-incubation:

-

Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.[5]

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH generating system to each tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specific duration, ensuring the reaction is in the linear range (e.g., 2 to 5 minutes).[4]

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.[5] This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to HPLC vials for analysis.

-

Quantify the formation of hydroxyebastine using a validated LC-MS/MS method. An internal standard should be used to ensure accuracy.

-

Data Analysis

-

Calculate Reaction Velocities: Determine the rate of hydroxyebastine formation for each concentration of substrate and inhibitor.

-

Construct Lineweaver-Burk Plot: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Determine Inhibition Type and Ki: For uncompetitive inhibition, the lines on the Lineweaver-Burk plot will be parallel. The inhibition constant (Ki) can be determined from secondary plots of the y-intercepts versus the inhibitor concentration.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of CYP2J2 in drug metabolism and physiology. Its unique substrate-dependent inhibition profile, particularly its uncompetitive inhibition of ebastine hydroxylation, provides a compelling case study for the complexities of enzyme kinetics. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the interactions of this compound with CYP2J2 and to leverage this selective inhibitor in their studies. The high selectivity of this compound also makes it a promising candidate for use in reaction phenotyping assays to delineate the contribution of CYP2J2 to the metabolism of new chemical entities.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SELECTIVE, COMPETITIVE AND MECHANISM-BASED INHIBITORS OF HUMAN CYTOCHROME P450 2J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

LKY-047: A Non-Mechanism-Based Inhibitor for Selective CYP2J2 Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LKY-047, a decursin derivative chemically identified as (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester, has emerged as a potent and selective tool for the investigation of cytochrome P450 2J2 (CYP2J2).[1][2] Extensive in vitro studies have characterized this compound as a non-mechanism-based inhibitor, distinguishing it from time-dependent inhibitors that can lead to irreversible enzyme inactivation.[1][2] Its high selectivity for CYP2J2 over other major human P450 isoforms makes it an invaluable probe for reaction phenotyping and for elucidating the specific role of CYP2J2 in drug metabolism and various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the inhibitory properties of this compound, including its quantitative inhibition data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and selectivity.

Quantitative Inhibition Data

The inhibitory profile of this compound against CYP2J2 has been thoroughly characterized using various probe substrates. The compound exhibits different modes of inhibition depending on the substrate used, highlighting the complexity of enzyme-inhibitor interactions. The key quantitative data are summarized in the tables below for clarity and ease of comparison.

Inhibition Constants (Ki) for CYP2J2

| Substrate | CYP2J2-mediated Reaction | Inhibition Type | Ki (μM) |

| Astemizole | O-demethylase | Competitive | 0.96 |

| Terfenadine | Hydroxylase | Competitive | 2.61 |

| Ebastine | Hydroxylation | Uncompetitive | 3.61 |

Table 1: Inhibition constants (Ki) of this compound for various CYP2J2-mediated reactions. Data sourced from in vitro studies using human liver microsomes.[1][2]

Half-Maximal Inhibitory Concentration (IC50) and Selectivity

| CYP Isoform | IC50 (μM) | Notes |

| CYP2J2 | 1.7 | Potent inhibition. |

| CYP1A2 | > 50 | No significant inhibition. |

| CYP2A6 | > 50 | No significant inhibition. |

| CYP2B6 | > 50 | No significant inhibition. |

| CYP2C8 | > 50 | No significant inhibition. |

| CYP2C9 | > 50 | No significant inhibition. |

| CYP2C19 | > 50 | No significant inhibition. |

| CYP2D6 | > 50 | Weakly inhibited (37.2%) at 20 µM concentration. |

| CYP2E1 | > 50 | No significant inhibition. |

| CYP3A | > 50 | No significant inhibition. |

Table 2: IC50 value of this compound for CYP2J2 and its selectivity against other major human P450 isoforms. The high IC50 values for other isoforms demonstrate the high selectivity of this compound for CYP2J2.[1][2]

Mechanism of Action: Non-Mechanism-Based Inhibition

A key characteristic of this compound is its nature as a non-mechanism-based inhibitor. This was determined by pre-incubating the compound with human liver microsomes (HLMs) in the presence of NADPH.[1][2] The lack of change in its inhibitory potency after pre-incubation indicates that this compound does not require metabolic activation to exert its inhibitory effect and does not form a stable, inactive complex with the enzyme over time.[1][2] This reversible inhibition is a desirable trait for a chemical probe, as its effects can be readily reversed upon its removal.

Experimental Protocols

The following are representative protocols for the characterization of this compound as a CYP2J2 inhibitor, based on standard methodologies for in vitro drug metabolism studies.

Protocol 1: Determination of IC50 for CYP2J2

Objective: To determine the concentration of this compound that causes 50% inhibition of CYP2J2 activity.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

CYP2J2 probe substrate (e.g., Astemizole)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a series of dilutions of this compound in the incubation buffer.

-

In a 96-well plate, add HLMs, the NADPH regenerating system, and the this compound dilutions.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the CYP2J2 probe substrate (Astemizole).

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of the metabolite (e.g., O-desmethylastemizole) using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each this compound concentration relative to a vehicle control (containing no inhibitor).

-

Determine the IC50 value by fitting the concentration-inhibition data to a suitable sigmoidal dose-response curve.

Protocol 2: Determination of Inhibition Type and Ki

Objective: To determine the mode of inhibition (e.g., competitive, uncompetitive) and the inhibition constant (Ki).

Procedure:

-

Follow the general procedure for the IC50 determination (Protocol 1).

-

Perform the incubations with a matrix of varying concentrations of both the substrate (e.g., Astemizole) and the inhibitor (this compound).

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation for different inhibition models.

-

The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the type of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged. In uncompetitive inhibition, both Vmax and Km decrease proportionally.

-

Calculate the Ki value from the fitted model.

Protocol 3: Assessment of Mechanism-Based Inhibition

Objective: To determine if this compound is a time-dependent (mechanism-based) inhibitor.

Procedure:

-

Design two sets of incubations: one with a pre-incubation step in the presence of NADPH and one without.

-

For the pre-incubation set: a. Incubate HLMs with this compound and the NADPH regenerating system at 37°C for a range of time points (e.g., 0, 5, 15, 30 minutes). b. After the pre-incubation, add the probe substrate to initiate the reaction.

-

For the no pre-incubation set: a. Incubate HLMs with this compound. b. Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

-

Terminate and analyze all reactions as described in Protocol 1.

-

Compare the IC50 values obtained with and without pre-incubation. A significant decrease in the IC50 value after pre-incubation with NADPH would suggest mechanism-based inhibition. For this compound, no significant change was observed.[1][2]

Visualizations

The following diagrams illustrate the mechanism of inhibition and the selectivity profile of this compound.

Figure 1: Mechanisms of CYP2J2 Inhibition by this compound.

References

The Role of CYP2J2 in Drug Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2J2 (CYP2J2) is a crucial enzyme in the metabolism of both endogenous and exogenous compounds. Predominantly expressed in extrahepatic tissues, particularly the heart and cardiovascular system, CYP2J2 plays a significant role in the biotransformation of a structurally diverse range of drugs.[1][2][3] Its unique tissue distribution and substrate specificity make it a critical consideration in drug development, especially concerning cardiovascular safety and the metabolism of drugs within specific tissues.[4] This guide provides a comprehensive technical overview of the role of CYP2J2 in drug metabolism, including its substrates, inhibitors, and the experimental methodologies used to study its function.

Data Presentation: Quantitative Insights into CYP2J2-Drug Interactions

Understanding the kinetics of CYP2J2-mediated drug metabolism is paramount for predicting potential drug-drug interactions and assessing the clinical relevance of this metabolic pathway. The following tables summarize key quantitative data for known CYP2J2 substrates and inhibitors.

Table 1: Kinetic Parameters of Selected CYP2J2 Substrates

| Substrate | Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP2J2) | Source |

| Terfenadine | Hydroxylation | 1.5 - 1.55 | 6.0 - 29.4 | [5] |

| Astemizole | O-demethylation | 5.22 | - | [5] |

| Arachidonic Acid | Epoxidation | - | 65 | [3] |

| Amiodarone | 4-hydroxylation | - | - | [6] |

| Ebastine | Hydroxylation | - | - | [7] |

| Albendazole | - | - | - | [7] |

| Rivaroxaban | Hydroxylation | - | - | [7] |

| Vorapaxar | - | - | - | [7] |

| STS-135 | Hydroxylation | 11.24 | 17.24 | [8] |

Table 2: Inhibition Constants of Selected CYP2J2 Inhibitors

| Inhibitor | Probe Substrate | Inhibition Type | Ki (µM) | IC50 (µM) | Source |

| Danazol | Astemizole O-demethylation | Competitive | 0.02 | 0.019 | [6] |

| Danazol | Terfenadine hydroxylation | - | - | 0.077 | [6] |

| Terfenadine | Luciferin-2J2/4F12 metabolism | Competitive | - | 0.3 | [9] |

| Doxorubicin | Arachidonic Acid metabolism | - | 3.11 | 5.48 | [7] |

| Apatinib | Astemizole O-demethylation | Competitive | 0.0093 | - | [10] |

| Motesanib | Astemizole O-demethylation | Competitive | 0.0154 | - | [10] |

| Vatalanib | Astemizole O-demethylation | Competitive | 0.065 | - | [10] |

| Piperine | BnXPI fluorescence | - | - | 0.44 | [11] |

| LKY-047 | Astemizole O-demethylation | Competitive | 0.96 | >50 (other CYPs) | [12] |

| This compound | Terfenadine hydroxylation | Competitive | 2.61 | >50 (other CYPs) | [12] |

| This compound | Ebastine hydroxylation | Uncompetitive | 3.61 | >50 (other CYPs) | [12] |

Signaling Pathways and Metabolic Workflows

Arachidonic Acid Metabolism and Downstream Signaling

CYP2J2 is a primary enzyme responsible for the metabolism of arachidonic acid (AA) to epoxyeicosatrienoic acids (EETs).[13][14] These EETs are potent signaling molecules involved in various physiological processes, particularly in the cardiovascular system, including vasodilation and anti-inflammatory responses.[1][4]

References

- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2J2 Molecular Recognition: A New Axis for Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning and expression of CYP2J2, a human cytochrome P450 arachidonic acid epoxygenase highly expressed in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450 2J2 Enzyme Assay Using a Novel Bioluminescent Probe Substrate [promega.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CYP2J2: Arachidonic Acid, Inflammation, and Heart Disease [geneticlifehacks.com]

LKY-047: A Potent and Selective Inhibitor of CYP2J2-Mediated Terfenadine Hydroxylation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LKY-047, a decursin derivative, and its specific inhibitory effects on the hydroxylation of terfenadine. This compound has been identified as a potent and selective competitive inhibitor of cytochrome P450 2J2 (CYP2J2), an enzyme involved in the metabolism of several drugs, including the antihistamine terfenadine. This document consolidates available quantitative data, details experimental methodologies for assessing this inhibition, and presents visual representations of the metabolic pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and utilizing this compound as a tool for studying CYP2J2-mediated drug metabolism.

Introduction to Terfenadine Metabolism

Terfenadine, a second-generation antihistamine, undergoes extensive metabolism primarily in the liver. The major metabolic pathways involve N-dealkylation and hydroxylation, reactions predominantly catalyzed by cytochrome P450 enzymes. While CYP3A4 is the principal enzyme responsible for the overall metabolism of terfenadine, including the formation of its active metabolite, fexofenadine, other P450 isoforms, such as CYP2J2 and CYP2D6, also contribute to its biotransformation.[1][2][3] Specifically, CYP2J2 has been shown to mediate the hydroxylation of terfenadine.[4][5][6] Understanding the specific roles of these enzymes is crucial for predicting and avoiding potential drug-drug interactions.

This compound: A Selective CYP2J2 Inhibitor

This compound, a derivative of decursin, has emerged as a potent and selective inhibitor of CYP2J2.[4][5][7] Its high selectivity makes it a valuable chemical probe for investigating the role of CYP2J2 in drug metabolism and for reaction phenotyping studies.[4][5]

Mechanism of Action

Studies have demonstrated that this compound acts as a reversible competitive inhibitor of CYP2J2-mediated terfenadine hydroxylase activity.[4][5][7] This means that this compound and terfenadine compete for the same active site on the CYP2J2 enzyme. Pre-incubation of this compound with human liver microsomes (HLMs) and NADPH did not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[4][5]

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on terfenadine hydroxylation has been quantified through various in vitro studies. The key parameters are summarized in the tables below.

Table 1: Inhibitory Potency of this compound on CYP2J2-Mediated Terfenadine Hydroxylation

| Parameter | Value (µM) | Description | Reference |

| IC50 | 1.7 | The concentration of this compound required to inhibit 50% of CYP2J2 activity. | [7] |

| Ki | 2.61 | The inhibition constant, representing the binding affinity of this compound to CYP2J2 in a competitive manner for terfenadine hydroxylation. | [4][5][7] |

Table 2: Selectivity of this compound Across Human P450 Isoforms

| P450 Isoform | Inhibition by this compound | Reference |

| CYP1A2 | Inactive (IC50 > 50 µM) | [4][5][7] |

| CYP2A6 | Inactive (IC50 > 50 µM) | [4][5] |

| CYP2B6 | Inactive (IC50 > 50 µM) | [4][5][7] |

| CYP2C8 | Inactive (IC50 > 50 µM) | [4][5][7] |

| CYP2C9 | Inactive (IC50 > 50 µM) | [4][5][7] |

| CYP2C19 | Inactive (IC50 > 50 µM) | [4][5][7] |

| CYP2D6 | Weakly inhibits (37.2% at 20 µM) | [4][7] |

| CYP2E1 | Inactive (IC50 > 50 µM) | [4][5][7] |

| CYP3A | Inactive (IC50 > 50 µM) | [4][5][7] |

At a concentration of 20 µM, this compound was found to inhibit CYP2J2 by 85.3% while only slightly affecting the activities of other tested P450s.[4][7]

Experimental Protocols

The following section details the typical methodologies employed to evaluate the inhibitory effect of this compound on terfenadine hydroxylation.

Materials

-

Enzyme Source: Human Liver Microsomes (HLMs) or recombinant human CYP2J2.

-

Substrate: Terfenadine.

-

Inhibitor: this compound (a decursin derivative).

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate buffer (pH 7.4).

-

Analytical Standard: Hydroxyterfenadine.

Incubation Conditions

-

A typical incubation mixture contains the enzyme source (HLMs or recombinant CYP2J2), potassium phosphate buffer, terfenadine (at a concentration near its Km for CYP2J2), and varying concentrations of this compound.

-

The reaction is pre-incubated at 37°C for a short period (e.g., 5 minutes) before the addition of the NADPH regenerating system to initiate the metabolic reaction.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

-

The reaction is terminated by the addition of a quenching solvent, such as ice-cold acetonitrile or methanol, which also serves to precipitate proteins.

Sample Analysis

-

Following termination, the samples are centrifuged to pellet the precipitated proteins.

-

The supernatant is collected and analyzed for the formation of the hydroxyterfenadine metabolite.

-

Quantification is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of terfenadine hydroxylation is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, experiments are conducted with multiple substrate and inhibitor concentrations. The data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis. Dixon or Lineweaver-Burk plots can also be used for graphical determination of the inhibition type and Ki.

Visualizations

Metabolic Pathway of Terfenadine

Caption: Metabolic pathways of terfenadine.

Experimental Workflow for Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of terfenadine hydroxylation.

Mechanism of Competitive Inhibition

Caption: Competitive inhibition of CYP2J2 by this compound.

Conclusion

This compound is a valuable research tool characterized as a potent, selective, and competitive inhibitor of CYP2J2. Its specific action against CYP2J2-mediated terfenadine hydroxylation, with minimal effects on other major P450 enzymes, allows for precise investigation of CYP2J2's contribution to drug metabolism. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately leading to a better understanding of drug interactions and metabolism.

References

- 1. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Oxidation of the antihistaminic drug terfenadine in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: LKY-047 as a Selective Inhibitor of Astemizole O-demethylase (CYP2J2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of LKY-047 against astemizole O-demethylase, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2J2. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support further research and development in this area.

Executive Summary

This compound has been identified as a potent and highly selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] It demonstrates strong competitive inhibition of CYP2J2-mediated astemizole O-demethylase activity.[1][2][3] This selectivity is highlighted by its minimal impact on other major human P450 isoforms, making it a valuable tool for in vitro studies of CYP2J2-mediated drug metabolism.[1][2] This guide summarizes the key quantitative metrics of this inhibition, outlines the experimental protocols for its characterization, and provides visual diagrams to illustrate the underlying biochemical processes and experimental designs.

Quantitative Inhibition Data

The inhibitory potency of this compound against CYP2J2 has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The data presented below is collated from in vitro studies using human liver microsomes (HLMs) and recombinant human CYP2J2.

Table 1: Inhibitory Potency of this compound against CYP2J2-Mediated Metabolism

| Substrate | Metabolic Reaction | Enzyme Source | Inhibition Type | Ki (μM) | IC50 (μM) |

| Astemizole | O-demethylation | Human Liver Microsomes | Competitive | 0.96 | 1.7 |

| Terfenadine | Hydroxylation | Human Liver Microsomes | Competitive | 2.61 | - |

| Ebastine | Hydroxylation | Human Liver Microsomes | Uncompetitive | 3.61 | - |

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Selectivity of this compound against Other Human Cytochrome P450 Isoforms

| CYP Isoform | IC50 (μM) |

| CYP1A2 | > 50 |

| CYP2A6 | > 50 |

| CYP2B6 | > 50 |

| CYP2C8 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | > 50 |

| CYP2D6 | > 50 (weakly inhibits at 20 µM)[1][4] |

| CYP2E1 | > 50 |

| CYP3A | > 50 |

Data indicates high selectivity of this compound for CYP2J2.[1][2][3]

Signaling Pathways and Experimental Workflows

Astemizole Metabolism and Inhibition by this compound

The O-demethylation of astemizole is a key metabolic pathway catalyzed by CYP2J2. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (astemizole) from being metabolized.

Experimental Workflow for CYP2J2 Inhibition Assay

The general workflow for determining the inhibitory potential of this compound on astemizole O-demethylation involves incubation of the enzyme source with the substrate and inhibitor, followed by analysis of metabolite formation.

Experimental Protocols

The following are representative protocols for conducting an in vitro inhibition study of this compound on astemizole O-demethylation, based on published methodologies.[6]

Materials and Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2J2 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrate: Astemizole

-

Inhibitor: this compound

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Quenching Solution: Acetonitrile, ice-cold, containing an appropriate internal standard (e.g., a structurally similar compound not present in the reaction).

-

Instrumentation: High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

Incubation Procedure

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), the enzyme source (e.g., 0.2 mg/mL HLM protein or a specific concentration of recombinant CYP2J2), and various concentrations of this compound.

-

Pre-incubation with Substrate: Add astemizole to the incubation mixtures at various concentrations (typically bracketing the Km value for astemizole O-demethylation by CYP2J2, which is approximately 0.65 μM).[7] Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to HPLC vials for analysis.

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

-

Flow Rate: A typical flow rate for analytical HPLC.

-

Injection Volume: A small volume of the supernatant (e.g., 5-10 µL).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Astemizole: Monitor a specific precursor-to-product ion transition.

-

O-desmethylastemizole: Monitor a specific precursor-to-product ion transition.

-

Internal Standard: Monitor a specific precursor-to-product ion transition.

-

-

-

Quantification: Generate a standard curve using known concentrations of O-desmethylastemizole. Quantify the amount of metabolite formed in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Data Analysis

-

IC50 Determination: Plot the percentage of inhibition of astemizole O-demethylase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Determination and Inhibition Type: To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with multiple concentrations of both the substrate (astemizole) and the inhibitor (this compound). Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis fitting to different inhibition models (e.g., competitive, non-competitive, uncompetitive).

Conclusion

This compound is a valuable research tool for investigating the role of CYP2J2 in drug metabolism. Its high potency and selectivity for inhibiting astemizole O-demethylase, a marker reaction for CYP2J2 activity, allow for precise in vitro characterization of this enzyme's function. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to design and interpret studies involving CYP2J2 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CYP2J2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of CYP2J2 on the intestinal first-pass metabolism of antihistamine drug, astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]

LKY-047: A Technical Guide to a Potent and Selective CYP2J2 Inhibitor for Therapeutic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

LKY-047 is a synthetic derivative of decursin, identified as a potent and highly selective, reversible inhibitor of Cytochrome P450 2J2 (CYP2J2). This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and an exploration of its therapeutic potential based on the physiological and pathophysiological roles of its target, CYP2J2. The information presented herein is intended to guide researchers and drug development professionals in leveraging this compound as a chemical probe to investigate CYP2J2 biology and as a potential starting point for novel therapeutic strategies.

Introduction to this compound and its Target, CYP2J2

This compound is a novel small molecule that has demonstrated significant potency and selectivity as an inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme primarily expressed in extrahepatic tissues, most notably the heart, as well as in various cancer cells. CYP2J2 plays a crucial role in the metabolism of endogenous polyunsaturated fatty acids, particularly arachidonic acid, leading to the formation of signaling molecules known as epoxyeicosatrienoic acids (EETs). These EETs are involved in a wide array of physiological processes, including the regulation of vascular tone, inflammation, and cell survival.

Given the overexpression of CYP2J2 in numerous human tumors and its complex role in cardiovascular and inflammatory conditions, highly selective inhibitors like this compound are invaluable tools for elucidating its function and for exploring its potential as a therapeutic target.

Mechanism of Action

This compound functions as a reversible inhibitor of CYP2J2. Its inhibitory profile is substrate-dependent, exhibiting both competitive and uncompetitive inhibition mechanisms against different CYP2J2-mediated reactions. This dual mechanism suggests that this compound can interfere with both substrate binding and the catalytic process of the enzyme.

dot

Caption: Mechanism of this compound Inhibition on CYP2J2.

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against CYP2J2

| CYP2J2-mediated Reaction | Substrate | Type of Inhibition | Ki (μM) | IC50 (μM) |

| O-demethylase activity | Astemizole | Competitive | 0.96 | 1.7 |

| Hydroxylase activity | Terfenadine | Competitive | 2.61 | - |

| Hydroxylation | Ebastine | Uncompetitive | 3.61 | - |

Table 2: Selectivity of this compound against other Human P450 Isoforms

| P450 Isoform | IC50 (μM) |

| CYP1A2 | > 50 |

| CYP2A6 | > 50 |

| CYP2B6 | > 50 |

| CYP2C8 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | > 50 |

| CYP2D6 | > 50 |

| CYP2E1 | > 50 |

| CYP3A | > 50 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

CYP2J2 Inhibition Assay using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for determining the IC50 of this compound for CYP2J2-mediated metabolism of a probe substrate, such as astemizole.

dot

Caption: Experimental Workflow for CYP2J2 Inhibition Assay.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

CYP2J2 probe substrate (e.g., Astemizole)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Prepare the probe substrate stock solution.

-